molecular formula C17H16N4O3S B2726053 methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate CAS No. 1169990-56-0

methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2726053
CAS No.: 1169990-56-0
M. Wt: 356.4
InChI Key: STUXDUJTZRONPA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a thiazole ring, a pyrazole ring, and a benzoate ester, making it a multifaceted molecule with diverse reactivity and functionality.

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(1-ethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of a thiazole ring, a pyrazole ring, and a benzoate ester, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for diverse applications .

Properties

IUPAC Name

methyl 4-[2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-3-21-14(8-9-18-21)15(22)20-17-19-13(10-25-17)11-4-6-12(7-5-11)16(23)24-2/h4-10H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUXDUJTZRONPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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